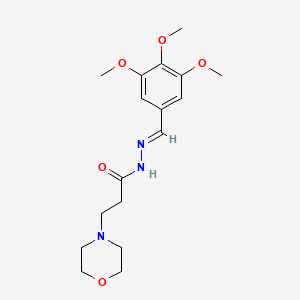

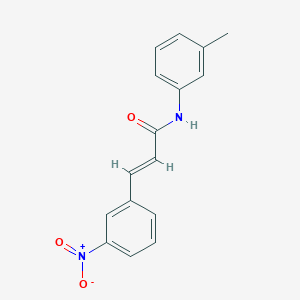

![molecular formula C13H19NO2 B5519998 4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)

4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of spirocyclic compounds, including those similar to "4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one," involves intricate chemical reactions. A notable example is the synthesis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, achieved through the condensation reaction of 4-hydroxy-3-phenyl-1-oxaspiro[4.5]dec-3-en-2-one with 4-chlorobenzoyl chloride (Wang et al., 2011). Another example includes the multi-step synthesis pathway leading to 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, showcasing complex reactions and structure characterization techniques (J. Guillon et al., 2020).

Molecular Structure Analysis

Crystallographic studies offer deep insights into the molecular structure of spirocyclic compounds. For instance, the single-crystal X-ray diffraction method elucidated the structure of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, revealing the presence of a planar furan ring, a cyclohexane ring in a chair conformation, and two benzene rings (Wang et al., 2011).

Chemical Reactions and Properties

Spirocyclic compounds can undergo various chemical reactions, leading to the formation of complex structures. The synthesis of spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, for example, involves nitrile lithiation/alkylation chemistry and 1,4-addition reactions, highlighting the compounds' reactive nature and potential for further functionalization (Aaron C. Smith et al., 2016).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including their crystal systems, space groups, and molecular conformations, are crucial for understanding their behavior and potential applications. The detailed crystallographic analysis provides valuable data on these aspects, as seen in the study by Wang et al. (2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with specific reagents, potential as intermediates in synthetic pathways, and pharmacological activities, are significant. For example, the synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes explored these compounds' dopamine agonist activity, although focused on a slightly different chemical structure (A. Brubaker & M. Colley, 1986).

Scientific Research Applications

Synthesis and Structural Analysis

The work on tautomerism of related spiro compounds highlights the importance of solvent in determining the structure and reactivity of such molecules. The study of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one revealed the existence of tautomers in solution and determined the structure in the solid state as a 5-oxo tautomer, emphasizing the complex behavior of spiro compounds in different environments (Šimůnek et al., 2017).

The crystal structure analysis of various spiro compounds, including 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, has provided insights into their molecular configurations and conformations. This analysis helps in understanding the molecular basis of the reactivity and potential biological activity of these compounds (Wang et al., 2011).

Biological Activity Potential

Anticancer and antidiabetic potential : A novel series of spirothiazolidines analogs, including derivatives of 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, demonstrated significant anticancer and antidiabetic activities, highlighting the therapeutic potential of spiro compounds in treating these conditions (Flefel et al., 2019).

Synthesis and antitumor activity : The development of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has shown moderate to potent activity against various human cancer cell lines, suggesting the potential of spiro compounds in cancer therapy (Yang et al., 2019).

Mechanism of Action

Spirotetramat is active against piercing-sucking insects, such as aphids, mites, and white flies, by acting as an ACC inhibitor, interrupting lipid biosynthesis in the insects . It is a systemic insecticide that penetrates plant leaves when sprayed on. It is ambimobile, being transported both upwards and downwards through vascular bundles .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-pyrrolidin-1-yl-1-oxaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-12-10-11(14-8-4-5-9-14)13(16-12)6-2-1-3-7-13/h10H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZNARLKPYGZJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=CC(=O)O2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

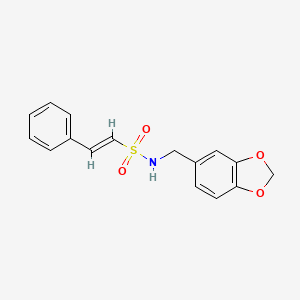

![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)

![3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5519966.png)

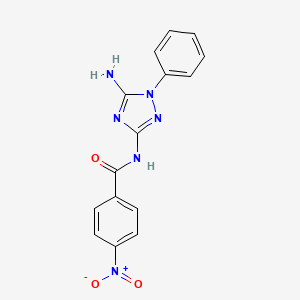

![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)

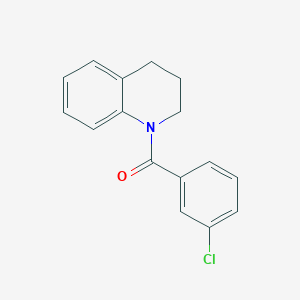

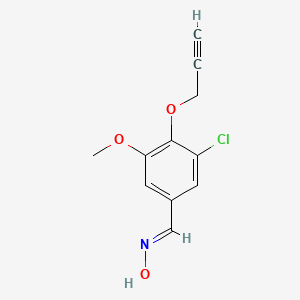

![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)

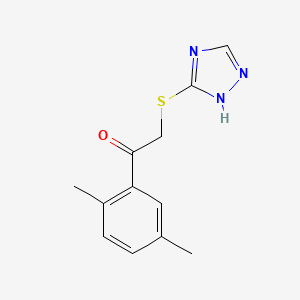

![1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)

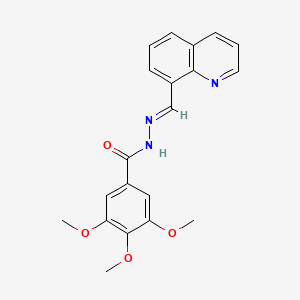

![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)